molecular formula C6H3ClN2S2 B1603621 6-Chlorothiazolo[4,5-b]pyridine-2-thiol CAS No. 488742-54-7

6-Chlorothiazolo[4,5-b]pyridine-2-thiol

Cat. No. B1603621
CAS RN: 488742-54-7
M. Wt: 202.7 g/mol
InChI Key: WNODJDUJWQRQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic organic compound that contains a thiazole ring and a pyridine ring in its structure . It is often used as a building block for constructing larger molecules due to its functional groups and synthesis versatility.


Synthesis Analysis

The synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol involves the use of 2-Amino-3-bromo-5-chloropyridine as a raw material . The solid product is triturated with demineralized water and ethanol, filtered, washed with ethanol and hexane, and then dried in vacuo at 45° C .


Molecular Structure Analysis

The molecular formula of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol is C6H3ClN2S2, and its molecular weight is 202.68 . It has one hydrogen bond donor and three hydrogen bond acceptors .


Chemical Reactions Analysis

The compound is involved in reactions that include refluxing for several hours and adjusting the reaction mixture to a specific pH . It is slightly soluble in water but soluble in various organic solvents such as ethanol, acetone, and chloroform.


Physical And Chemical Properties Analysis

6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a yellow solid with a melting point of 161-163°C. It has a topological polar surface area of 82.3 and a complexity of 187 .

Scientific Research Applications

Antioxidant Properties

Recent studies have identified thiazolo[4,5-b]pyridine derivatives with high antioxidant properties. These compounds can neutralize free radicals and are potential candidates for treating oxidative stress-related diseases .

Antimicrobial Activity

Thiazolo[4,5-b]pyridine compounds have been developed to exhibit antimicrobial properties. They are studied for their potential use as new antimicrobial agents against resistant strains of bacteria .

Anti-inflammatory Applications

Derivatives of this compound have shown anti-inflammatory activities. They are being researched for their potential use in treating inflammation-related conditions .

Antitumor Activity

There is ongoing research into the antitumor properties of thiazolo[4,5-b]pyridine derivatives. These compounds are being evaluated for their effectiveness in cancer therapy .

Mechanism of Action

While the specific mechanism of action of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol is not explicitly mentioned in the sources, it has been used as a building block for preparing various organic molecules with biological activities. It has also been used as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a ligand for preparing metal complexes.

Safety and Hazards

The compound is toxic to aquatic organisms and can cause skin and eye irritation in humans. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNODJDUJWQRQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625329
Record name 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothiazolo[4,5-b]pyridine-2-thiol

CAS RN

488742-54-7
Record name 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Reactant of Route 3
Reactant of Route 3
6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Reactant of Route 4
Reactant of Route 4
6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Reactant of Route 5
6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Reactant of Route 6
6-Chlorothiazolo[4,5-b]pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.